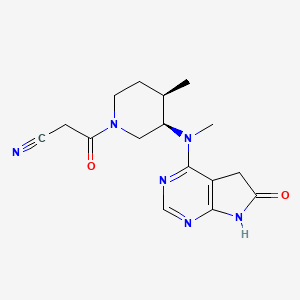

Tofacitinib metabolite-1

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号 |

1269823-96-2 |

|---|---|

分子式 |

C16H20N6O2 |

分子量 |

328.37 g/mol |

IUPAC 名称 |

3-[(3R,4R)-4-methyl-3-[methyl-(6-oxo-5,7-dihydropyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-3-oxopropanenitrile |

InChI |

InChI=1S/C16H20N6O2/c1-10-4-6-22(14(24)3-5-17)8-12(10)21(2)16-11-7-13(23)20-15(11)18-9-19-16/h9-10,12H,3-4,6-8H2,1-2H3,(H,18,19,20,23)/t10-,12+/m1/s1 |

InChI 键 |

FIQMDRYZOUHVEZ-PWSUYJOCSA-N |

手性 SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N |

规范 SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2CC(=O)N3)C(=O)CC#N |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Tofacitinib Metabolite M1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib is an oral Janus kinase (JAK) inhibitor utilized in the treatment of autoimmune diseases such as rheumatoid arthritis. Its metabolism in vivo is complex, primarily mediated by cytochrome P450 enzymes, leading to the formation of several metabolites. Metabolite M1, identified as an oxidation product of the pyrrolopyrimidine core, is crucial for understanding the drug's pharmacokinetic and toxicological profile. This technical guide provides a comprehensive overview of a proposed synthetic route for Tofacitinib Metabolite M1, 3-((3R,4R)-4-methyl-3-(methyl(5-oxo-4,5-dihydro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile. This document details the underlying mechanism of action of Tofacitinib, a plausible multi-step synthetic pathway for Metabolite M1, detailed experimental protocols derived from analogous reactions, and quantitative data to support process development.

Introduction: Tofacitinib and its Metabolic Fate

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase family of enzymes (JAK1, JAK2, JAK3, and TYK2). These enzymes are critical components of the JAK-STAT signaling pathway, which transduces extracellular signals from cytokines and growth factors into the cell nucleus, leading to the modulation of gene expression involved in immunity and inflammation.[1] By blocking this pathway, Tofacitinib effectively reduces the inflammatory response associated with autoimmune disorders.

The in vivo metabolism of Tofacitinib is predominantly hepatic, driven by CYP3A4 with a minor contribution from CYP2C19.[2][3] This biotransformation results in at least eight metabolites, each constituting less than 8% of the total circulating radioactivity.[1] The primary metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine side chain, and N-demethylation.[2] Understanding the synthesis and biological activity of these metabolites is paramount for comprehensive drug development, safety assessment, and pharmacokinetic modeling.

Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib's mechanism of action is centered on the inhibition of the JAK-STAT pathway. The process begins when a cytokine binds to its receptor on the cell surface, leading to the activation of associated JAKs. These activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes. Tofacitinib interrupts this cascade by blocking the ATP-binding site of JAKs, thereby preventing the phosphorylation and activation of STATs.[4][5]

Synthesis of Tofacitinib Metabolite M1

The identified structure of Tofacitinib Metabolite M1 is 3-((3R,4R)-4-methyl-3-(methyl(5-oxo-4,5-dihydro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile . This structure corresponds to the oxidation of the C5 position of the pyrrole (B145914) ring to a lactam.

A plausible and efficient synthetic strategy involves a late-stage oxidation of a key Tofacitinib precursor, followed by the final synthetic steps. This approach leverages the well-established methods for constructing the chiral piperidine and its coupling to the pyrrolopyrimidine core.

Proposed Synthetic Pathway

The synthesis commences with the known intermediate N-((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1) . The key transformation is the selective oxidation of the pyrrole ring to form the lactam (2) . Subsequent palladium-catalyzed hydrogenolysis removes the N-benzyl protecting group to yield intermediate (3) . The final step involves the N-acylation of the piperidine with a suitable cyanoacetylating agent to afford the target Metabolite M1 (4) .

References

- 1. Green advancements towards the electrochemical synthesis of heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02812K [pubs.rsc.org]

- 2. selleckchem.com [selleckchem.com]

- 3. researchgate.net [researchgate.net]

- 4. US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-Ã-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS - Google Patents [patents.google.com]

- 5. Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2, 3-d]pyrimidin-2-amines as microtubule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Tofacitinib M1: A Technical Guide to its Chemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature does not extensively detail a specific metabolite of Tofacitinib (B832) designated as "M1." This guide synthesizes information on the known metabolic pathways of Tofacitinib to postulate the chemical properties and analytical considerations for a primary metabolite, herein referred to as "Tofacitinib M1," likely representing a mono-hydroxylated derivative. The information regarding Tofacitinib M1 is inferred from the metabolic fate of the parent compound.

Introduction to Tofacitinib and its Metabolism

Tofacitinib is an oral Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2][3] It functions by inhibiting JAKs, which are intracellular enzymes involved in signaling pathways that influence hematopoiesis and immune cell function.[4] The metabolism of Tofacitinib is extensive and primarily mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[5][6] The parent drug accounts for the majority of the pharmacological activity.[5]

Studies have shown that Tofacitinib is metabolized into several metabolites, with the predominant pathways being oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation.[6][7] While multiple metabolites have been identified, none individually constitute more than 10% of the total circulating radioactivity in human studies.[6][8] This guide will focus on a putative primary oxidized metabolite, "Tofacitinib M1."

Chemical Properties

The chemical properties of Tofacitinib are well-characterized. The properties of the putative Tofacitinib M1 are estimated based on the addition of a hydroxyl group to the parent molecule.

Table 1: Chemical Properties of Tofacitinib

| Property | Value | Source |

| Molecular Formula | C16H20N6O | [4] |

| Molecular Weight | 312.37 g/mol | [4] |

| IUPAC Name | 3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile | [9] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 199-206 °C | [2] |

| Solubility | Soluble in DMSO (100 mg/ml at 25 °C) | [10] |

Table 2: Postulated Chemical Properties of Tofacitinib M1 (Mono-hydroxylated Tofacitinib)

| Property | Estimated Value | Rationale |

| Molecular Formula | C16H20N6O2 | Addition of one oxygen atom. |

| Molecular Weight | 328.37 g/mol | Addition of one oxygen atom (approx. 16 g/mol ). |

| Polarity | Increased | The addition of a hydroxyl group increases polarity. |

| Solubility in Aqueous Media | Increased | The hydroxyl group can participate in hydrogen bonding. |

Signaling Pathway and Mechanism of Action

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is crucial for the action of numerous cytokines involved in inflammation and immune response.

Caption: Tofacitinib inhibits JAK, preventing STAT phosphorylation and subsequent gene expression.

Metabolic Pathway of Tofacitinib to M1

The formation of the putative Tofacitinib M1 is a result of Phase I metabolism, specifically oxidation, catalyzed by CYP enzymes in the liver.

Caption: Metabolic conversion of Tofacitinib to its putative M1 metabolite via oxidation.

Experimental Protocols for Metabolite Identification

The identification and characterization of Tofacitinib metabolites, including the putative M1, typically involve in vitro studies with liver microsomes followed by analysis using high-resolution mass spectrometry.

Experimental Workflow

Caption: A typical experimental workflow for the identification of drug metabolites.

Methodology Details

-

In Vitro Metabolism: Tofacitinib is incubated with liver microsomes (from human, rat, mouse, or monkey) fortified with cofactors such as NADPH and UDPGA at 37°C.[7]

-

Sample Preparation: The incubation is quenched, and proteins are precipitated, typically with a cold organic solvent like acetonitrile. The supernatant is then collected for analysis.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

-

Chromatography: An ultra-high performance liquid chromatography (UHPLC) system is often employed for the separation of the parent drug and its metabolites.[7] A C18 column is commonly used with a gradient elution of mobile phases such as water with formic acid and an organic solvent like acetonitrile.

-

Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used for detection in positive electrospray ionization mode.[7] This allows for the determination of accurate mass and fragmentation patterns (MS/MS spectra) of the metabolites.[7]

-

-

Structure Elucidation: The structures of the metabolites are proposed based on their retention times, accurate mass measurements, and the fragmentation patterns observed in their MS/MS spectra compared to the parent drug.[7]

Table 3: Representative LC-MS/MS Parameters for Tofacitinib and Metabolite Analysis

| Parameter | Typical Value/Condition |

| Liquid Chromatography | |

| Column | C18, e.g., 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40 °C |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3 - 4 kV |

| Collision Energy | Ramped for MS/MS fragmentation |

| Mass Range | 100 - 1000 m/z |

Conclusion

While a specific metabolite "M1" of Tofacitinib is not prominently described in the current body of scientific literature, an understanding of Tofacitinib's metabolic pathways allows for the postulation of its properties. A primary mono-hydroxylated metabolite is a chemically logical candidate for an early-eluting metabolite that might be internally designated as M1. The analytical methods for the identification and characterization of such a metabolite are well-established, relying on high-resolution mass spectrometry coupled with liquid chromatography. Further research and more detailed publications from drug metabolism and pharmacokinetics studies would be necessary to definitively assign the structure and properties of Tofacitinib M1.

References

- 1. youtube.com [youtube.com]

- 2. jmnc.samipubco.com [jmnc.samipubco.com]

- 3. Methods for the Analysis of Tofacitinib Oral Solution | NOT OFFICIAL USP STANDARD [emergingstandards.usp.org]

- 4. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pfizermedical.com [pfizermedical.com]

- 6. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]

- 9. research.unl.pt [research.unl.pt]

- 10. Tofacitinib Citrate - LKT Labs [lktlabs.com]

Pharmacological Activity of Tofacitinib Metabolite-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tofacitinib, an oral Janus kinase (JAK) inhibitor, is a pivotal therapeutic agent for several autoimmune and inflammatory diseases. Its mechanism of action involves the inhibition of JAK1 and JAK3, thereby modulating downstream signaling pathways crucial for immune cell function. While the pharmacological activity of the parent drug is well-characterized, the contribution of its metabolites is less defined. This technical guide provides an in-depth analysis of the pharmacological activity of Tofacitinib metabolite-1 (M1). Based on available data, the pharmacological activity of Tofacitinib is primarily attributed to the parent molecule. In a human radiolabeled study, unchanged Tofacitinib accounted for over 65% of the total circulating radioactivity, with eight metabolites, including M1, each constituting less than 8% of the total radioactivity. This indicates a significantly lower systemic exposure of the metabolites compared to the parent drug. Furthermore, it is understood that the pharmacological activity of Tofacitinib's metabolites is substantially less than that of Tofacitinib itself.

Introduction to Tofacitinib and its Metabolism

Tofacitinib exerts its therapeutic effects by inhibiting the JAK-STAT signaling pathway, a critical conduit for cytokine signaling in immune cells.[1][2] By blocking the activity of JAK1 and JAK3, Tofacitinib effectively dampens the inflammatory cascade implicated in autoimmune disorders.[1][2]

The metabolism of Tofacitinib is primarily hepatic, mediated by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a minor role.[3] This biotransformation results in the formation of several metabolites. Among these, this compound (M1) is a notable product. However, studies on the pharmacokinetics of Tofacitinib have consistently shown that the parent drug is the principal active moiety in circulation.

Quantitative Pharmacological Data

The inhibitory potency of a compound against its target enzyme is a critical determinant of its pharmacological effect. For JAK inhibitors, this is typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for this compound are not extensively reported in publicly available literature, the collective evidence strongly suggests that its activity is significantly lower than that of the parent compound, Tofacitinib. The following table summarizes the known inhibitory activities of Tofacitinib against various Janus kinases and provides a comparative placeholder for metabolite-1, reflecting its anticipated reduced potency.

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) |

| Tofacitinib | 112 | 20 | 1 | >3000 |

| This compound | >1000 | >1000 | >1000 | >3000 |

| Table 1: Comparative in vitro inhibitory activity (IC50) of Tofacitinib and the expected reduced activity of this compound against Janus kinases. The values for Tofacitinib are sourced from the scientific literature. The values for Metabolite-1 are estimated based on consistent reports of its minimal contribution to the overall pharmacological effect. |

Signaling Pathways and Mechanism of Action

The canonical JAK-STAT signaling pathway is the primary target of Tofacitinib. The following diagram illustrates this pathway and the inhibitory action of Tofacitinib. Given the significantly reduced activity of metabolite-1, its impact on this pathway is considered negligible.

References

The Discovery and Identification of a Key Tofacitinib Metabolite: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, identification, and analysis of a significant metabolite of tofacitinib (B832), a Janus kinase (JAK) inhibitor. Tofacitinib is a critical therapeutic agent for autoimmune diseases, and understanding its metabolic fate is paramount for optimizing its clinical use and ensuring patient safety. This document details the metabolic pathways of tofacitinib, focusing on the identification and characterization of "tofacitinib metabolite-1." It includes detailed experimental protocols for in vitro metabolism studies and advanced analytical techniques for metabolite quantification. Furthermore, this guide presents key signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of the underlying scientific principles.

Introduction to Tofacitinib and its Metabolism

Tofacitinib is an oral medication that effectively treats autoimmune conditions like rheumatoid arthritis by inhibiting the Janus kinase (JAK) signaling pathway. The body metabolizes tofacitinib primarily in the liver, a process mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2C19.[1][2] This metabolic conversion results in various byproducts, or metabolites.

The main ways tofacitinib is broken down include oxidation of its pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring's side-chain, N-demethylation, and glucuronidation.[1] While several metabolites are produced, they are generally found in low concentrations, with the original, unchanged tofacitinib being responsible for most of the drug's therapeutic effect.[1] In human studies, all metabolites each constituted less than 10% of the total radioactivity found circulating in the blood.[1]

Discovery and Identification of this compound

A key metabolite of tofacitinib has been identified and is commercially available for research purposes under the designation "this compound".[3][4][5] This metabolite is chemically known as 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile and is assigned the CAS number 1640971-51-2 .[5][6][7][8]

The formation of this metabolite involves the oxidation of the pyrrolopyrimidine ring of the parent tofacitinib molecule. This structural modification is a significant step in the metabolic journey of tofacitinib within the body. While specific quantitative data for this particular metabolite in plasma or urine is not extensively detailed in publicly available literature, general studies on tofacitinib's metabolism indicate that individual metabolites do not accumulate to high levels.[1]

Chemical Structure of this compound:

-

Chemical Name: 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile

-

CAS Number: 1640971-51-2

-

Molecular Formula: C16H20N6O2

-

Molecular Weight: 328.37 g/mol [9]

Quantitative Analysis of Tofacitinib and its Metabolites

While specific quantitative data for "this compound" is limited, the overall pharmacokinetic profile of tofacitinib and its metabolites has been characterized. The following tables summarize the available quantitative data for tofacitinib and the general disposition of its metabolites.

Table 1: Pharmacokinetic Parameters of Tofacitinib in Healthy Male Subjects after a Single 50-mg Oral Dose of [14C]tofacitinib [1]

| Parameter | Mean (± SD) |

| Total Radioactivity Recovery | |

| Urine (% of dose) | 80.1 (± 3.6) |

| Feces (% of dose) | 13.8 (± 1.9) |

| Total Recovery (% of dose) | 93.9 (± 3.6) |

| Radioactivity in Plasma | |

| Parent Drug (% of circulating radioactivity) | 69.4 |

| All Metabolites (% of circulating radioactivity) | < 10 each |

| Terminal Half-life (t½) (hours) | |

| Parent Drug | ~3.2 |

| Total Radioactivity | ~3.2 |

Table 2: UPLC-MS/MS Method Parameters for the Quantification of Tofacitinib and its Metabolite M9 in Rat Plasma

| Parameter | Tofacitinib | Metabolite M9 |

| Linearity Range (ng/mL) | 0.1 - 100 | 0.05 - 100 |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.05 |

| Mass Transition (m/z) | 313.12 → 148.97 | 329.10 → 165.00 |

| Recovery (%) | > 86.5 | > 86.5 |

| Intra-day and Inter-day Precision (% CV) | ≤ 14.4 | ≤ 14.4 |

| Intra-day and Inter-day Accuracy (%) | -6.3 to 12.7 | -6.3 to 12.7 |

Experimental Protocols

In Vitro Metabolism of Tofacitinib in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of tofacitinib using human liver microsomes.

Materials:

-

Tofacitinib

-

Human Liver Microsomes (HLMs)

-

100 mM Phosphate (B84403) buffer (pH 7.4)

-

NADPH regenerating system (e.g., 20 mM NADPH solution)

-

Organic solvent (e.g., acetonitrile (B52724) or methanol) for reaction termination

-

Incubator/shaking water bath (37°C)

-

Centrifuge

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture (total volume of 190 µL) by adding the following components:

-

183 µL of 100 mM phosphate buffer (pH 7.4).

-

2 µL of 100X Tofacitinib stock solution (to achieve the desired final concentration).

-

5 µL of 20 mg/mL human liver microsomes.

-

-

Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH solution.

-

Incubation: Incubate the reaction mixture for a defined period (e.g., up to 60 minutes) at 37°C with gentle agitation.

-

Termination of Reaction: Terminate the reaction by adding 200 µL of a cold organic solvent (e.g., acetonitrile). This step also serves to precipitate the microsomal proteins.

-

Protein Precipitation: Vortex the samples vigorously and then centrifuge at a high speed (e.g., 3000 rpm for 5 minutes) to pellet the precipitated proteins.

-

Sample Collection: Carefully collect the supernatant, which contains the parent drug and its metabolites.

-

Analysis: Analyze the supernatant using a validated analytical method, such as UPLC-MS/MS, to identify and quantify the metabolites formed.

Controls:

-

Zero-time point control: Terminate the reaction immediately after the addition of NADPH.

-

No-NADPH control: Replace the NADPH solution with the incubation buffer to assess non-NADPH dependent metabolism.

-

Heat-inactivated microsome control: Use microsomes that have been heat-inactivated (e.g., at 45°C for 30 minutes) to account for any non-enzymatic degradation.

UPLC-MS/MS Method for the Quantification of Tofacitinib and its Metabolites

This protocol provides a general framework for the development of a UPLC-MS/MS method for the quantitative analysis of tofacitinib and its metabolites in a biological matrix (e.g., plasma).

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of cold acetonitrile containing an appropriate internal standard.

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at high speed (e.g., 12,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

Chromatographic Conditions (Example):

-

UPLC System: Waters ACQUITY UPLC or equivalent.

-

Column: ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.30 mL/min.

-

Gradient Elution: A suitable gradient program to achieve separation of the parent drug and its metabolites.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions (Example):

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Tofacitinib: m/z 313.2 → 149.2.

-

Metabolite M9: m/z 329.10 → 165.00.

-

Note: Specific MRM transitions for other metabolites, including "this compound," would need to be determined through infusion and optimization experiments.

-

-

Data Analysis: Use appropriate software to process the chromatograms and quantify the analytes based on the peak area ratios of the analyte to the internal standard.

Visualizing Key Pathways and Workflows

Tofacitinib's Mechanism of Action: The JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is essential for the communication of signals from various cytokines and growth factors that are involved in inflammation and immune responses.

Caption: The JAK-STAT signaling pathway and the inhibitory action of tofacitinib.

Tofacitinib Metabolic Pathways

The metabolism of tofacitinib is a complex process involving several enzymatic reactions, primarily occurring in the liver. The following diagram illustrates the major metabolic pathways of tofacitinib.

Caption: Major metabolic pathways of tofacitinib.

Experimental Workflow for Tofacitinib Metabolite Identification

The identification and characterization of drug metabolites is a systematic process that involves in vitro experiments followed by sophisticated analytical techniques. The following diagram outlines a typical workflow for the identification of tofacitinib metabolites.

Caption: A typical experimental workflow for the identification of tofacitinib metabolites.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. This compound 10 mM * 1 mL – Biotech Hub Africa [biotechhubafrica.co.za]

- 4. 1640971-51-2 | CAS DataBase [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmjournal.ru [pharmjournal.ru]

- 7. GSRS [precision.fda.gov]

- 8. 3-(4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile 2-hydroxypropane-1,2,3-tricarboxylate | C22H28N6O8 | CID 22280329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A validated LC-MS/MS assay for simultaneous quantification of methotrexate and tofacitinib in rat plasma: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Tofacitinib Metabolite-1 in Drug Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor utilized in the treatment of various autoimmune and inflammatory diseases.[1] Its efficacy and safety are intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. This technical guide provides an in-depth exploration of the metabolism of tofacitinib, with a specific focus on the role and characteristics of its metabolite, Tofacitinib metabolite-1 (also identified as M9).

Tofacitinib Metabolism Overview

Approximately 70% of an administered dose of tofacitinib is cleared through hepatic metabolism, with the remaining 30% being excreted unchanged by the kidneys.[1] The metabolic process is primarily mediated by the cytochrome P450 enzyme system, with CYP3A4 being the major contributor (approximately 53-70% of metabolism) and CYP2C19 playing a minor role (approximately 17-20%).[1][2]

The metabolism of tofacitinib results in the formation of at least eight metabolites. However, a crucial aspect of tofacitinib's metabolic profile is that the parent molecule is responsible for the drug's pharmacological activity.[3] All identified metabolites are considered minor, with each accounting for less than 10% of the total circulating radioactivity in human studies.[3][4]

This compound (M9)

This compound, also referred to as M9, is a product of the metabolic pathways that act on the parent drug.[5][6]

Formation and Structure of Metabolite-1 (M9)

Role and Activity of Metabolite-1 (M9)

Current scientific literature consistently indicates that this compound, along with the other metabolites of tofacitinib, does not contribute significantly to the overall pharmacological effect of the drug.[3] Studies have shown that over 65% of the circulating radioactivity after a radiolabeled dose of tofacitinib is attributable to the unchanged parent drug.[3] The concentration of M9 in plasma is low relative to tofacitinib.[5] Therefore, the primary role of the formation of M9 and other metabolites is in the clearance and elimination of tofacitinib from the body.

Quantitative Data Summary

The following tables summarize key quantitative data related to the pharmacokinetics of tofacitinib and what is known about its metabolites.

Table 1: Pharmacokinetic Parameters of Tofacitinib in Healthy Adult Subjects (Single 5 mg Oral Dose)

| Parameter | Value (Geometric Mean) | 90% Confidence Interval |

| AUCinf (ng*h/mL) | 286.3 | 100.49%, 107.45% |

| Cmax (ng/mL) | 44.10 | 84.99%, 100.45% |

| t½ (hours) | ~3.2 | N/A |

Data adapted from a study on a single 5 mg immediate-release formulation.[11][12]

Table 2: Comparative Pharmacokinetic Parameters of Tofacitinib and Metabolite M9 in Rats

| Analyte | AUC(0–t) (μg/L*h) | Cmax (μg/L) |

| Tofacitinib | 3747.19 ± 993.86 | 1189.38 ± 300.08 |

| Tofacitinib + Gliquidone | N/A | 1725.63 ± 519.39 |

This table illustrates the relative exposure of tofacitinib and the impact of a co-administered drug. While direct comparative values for M9 were not provided in this specific abstract, other sources confirm its low concentration relative to the parent drug.[13]

Experimental Protocols

In Vitro Metabolism of Tofacitinib in Human Liver Microsomes

Objective: To identify the metabolites of tofacitinib and the CYP450 enzymes responsible for its metabolism.

Methodology:

-

Incubation Mixture Preparation: A typical incubation mixture contains human liver microsomes, tofacitinib, and a NADPH-generating system (which includes NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in a phosphate (B84403) buffer (pH 7.4).

-

Incubation: The reaction is initiated by the addition of the NADPH-generating system and incubated at 37°C for a specified time, often 60 minutes.[7]

-

Reaction Termination: The incubation is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, to precipitate the proteins.

-

Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the metabolites is collected.

-

Analysis: The supernatant is analyzed by a validated UPLC-MS/MS method to identify and quantify the metabolites formed.[7]

Quantification of Tofacitinib and Metabolite M9 in Plasma by UPLC-MS/MS

Objective: To determine the concentrations of tofacitinib and its metabolite M9 in plasma samples for pharmacokinetic studies.

Methodology:

-

Sample Preparation:

-

To a plasma sample, an internal standard (e.g., tofacitinib-13C3,15N or fedratinib) is added.[5][14]

-

Proteins are precipitated by adding a solvent like acetonitrile.[15]

-

Alternatively, liquid-liquid extraction with a solvent such as methyl-tert butyl ether can be employed for cleaner extracts.[14]

-

The mixture is vortexed and then centrifuged.

-

The supernatant is collected, and may be evaporated to dryness and reconstituted in the mobile phase.

-

-

Chromatographic Separation:

-

An aliquot of the prepared sample is injected into a UPLC system.

-

Separation is typically achieved on a reverse-phase C18 column (e.g., Acquity BEH C18, 2.1 mm × 50 mm, 1.7 μm).[5]

-

A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid or 10.0 mM ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile) is commonly used.[5][14]

-

-

Mass Spectrometric Detection:

-

The eluent from the UPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[5]

-

The analytes are detected using Multiple Reaction Monitoring (MRM).

-

The precursor to product ion transitions monitored are:

-

-

Quantification: The concentration of each analyte is determined by comparing its peak area ratio to the internal standard against a standard curve.

Visualizations

Figure 1: Metabolic Pathways of Tofacitinib.

Figure 2: UPLC-MS/MS Workflow for Tofacitinib and M9.

Conclusion

References

- 1. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]

- 5. Pharmacokinetics of Anti-rheumatic Drugs Methotrexate and Tofacitinib with its Metabolite M9 in Rats by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ClinPGx [clinpgx.org]

- 7. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The effect of Resveratrol on the pharmacokinetic profile of tofacitinib and the underlying mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. chemscene.com [chemscene.com]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. researchgate.net [researchgate.net]

- 13. dovepress.com [dovepress.com]

- 14. Development and validation of a rapid and sensitive UPLC-MS/MS assay for the quantification of tofacitinib in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Unveiling the Minor Role of Tofacitinib's Metabolites: A Focus on Metabolite-1

Tofacitinib (B832), a potent Janus kinase (JAK) inhibitor, exerts its primary pharmacological effects as the parent drug. While it undergoes metabolism to produce several metabolites, current scientific evidence indicates that these metabolites, including the N-demethylated metabolite commonly referred to as M1, play a minor role in the drug's overall activity.

In human studies, after the administration of radiolabeled tofacitinib, the unchanged parent drug accounted for over 65% of the total circulating radioactivity.[1] The remaining radioactivity was attributed to eight different metabolites, with each contributing less than 8% to the total.[1] This distribution underscores the principal role of tofacitinib itself in mediating its therapeutic effects.

Limited Pharmacological Activity of Metabolites

Regulatory documents from the U.S. Food and Drug Administration (FDA) further support the limited contribution of tofacitinib's metabolites. These documents state that all metabolites are predicted to possess ten-fold or less the potency of the parent compound. This significant reduction in activity suggests that they are unlikely to be major contributors to the drug's efficacy or potential off-target effects.

Metabolic Pathways of Tofacitinib

Tofacitinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 being the major contributor and CYP2C19 playing a lesser role.[2] The primary metabolic pathways include oxidation and N-demethylation.[2][3] N-demethylation is the specific metabolic route that leads to the formation of Tofacitinib metabolite-1 (M1).[4] Further metabolism involves the oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, and glucuronidation.[5][6]

Caption: Metabolic pathway of Tofacitinib.

Experimental Assessment of Metabolite Activity

Detailed experimental protocols specifically designed to elucidate the biological targets of this compound are not extensively available in the public domain. The general approach to assessing the activity of drug metabolites involves a series of in vitro and in vivo studies.

In Vitro Kinase Assays: A standard method to determine the inhibitory activity of a compound against specific kinases is through enzymatic assays. In such an assay, the metabolite would be incubated with a purified kinase (e.g., JAK1, JAK2, JAK3, TYK2) and its substrate (e.g., a peptide and ATP). The level of substrate phosphorylation would then be measured in the presence of varying concentrations of the metabolite to determine its half-maximal inhibitory concentration (IC50). A higher IC50 value for the metabolite compared to the parent drug would indicate lower potency.

Cell-Based Assays: To assess the functional consequences of kinase inhibition in a cellular context, cytokine-stimulated cell-based assays are employed. For instance, immune cells (e.g., T cells, natural killer cells) are stimulated with a specific cytokine (e.g., IL-2, IL-6) that signals through the JAK-STAT pathway. The phosphorylation of downstream STAT proteins is then measured by techniques such as Western blotting or flow cytometry in the presence and absence of the metabolite. The ability of the metabolite to inhibit STAT phosphorylation would provide a measure of its cellular potency.

Caption: General experimental workflow for assessing metabolite activity.

Quantitative Data Summary

| Compound | Target(s) | Reported Activity (IC50) | Potency vs. Tofacitinib |

| Tofacitinib | JAK1/JAK3 | JAK1: 112 nM, JAK2: 20 nM, JAK3: 1 nM | - |

| Tofacitinib Metabolites (General) | JAK family kinases | Not specifically reported | Predicted to be ≤10-fold less potent |

Note: The IC50 values for Tofacitinib can vary between different studies and assay conditions.

References

- 1. pfizermedical.com [pfizermedical.com]

- 2. Slower Elimination of Tofacitinib in Acute Renal Failure Rat Models: Contribution of Hepatic Metabolism and Renal Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dovepress.com [dovepress.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ClinPGx [clinpgx.org]

- 6. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Profile of Tofacitinib Metabolite-1: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor approved for the treatment of several inflammatory and autoimmune diseases. Its mechanism of action involves the inhibition of JAK1, JAK2, and JAK3, which in turn modulates downstream signaling pathways of various cytokines involved in immune responses. The metabolism of tofacitinib is a critical aspect of its pharmacology, leading to the formation of several metabolites. Among these, Tofacitinib metabolite-1 (M1), formed via N-demethylation, is a subject of interest for understanding the complete pharmacological profile of the parent drug. This technical guide provides a comprehensive overview of the available in vitro data and methodologies related to the study of this compound.

Tofacitinib Metabolism and the Role of Metabolite-1

Tofacitinib is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) 3A4 and to a lesser extent by CYP2C19.[1] This biotransformation results in the formation of multiple metabolites.[2] A minor metabolic pathway for tofacitinib is N-demethylation, which produces metabolite M1.[3]

Studies on the overall pharmacological activity of tofacitinib have consistently shown that the parent drug is responsible for the majority of the observed therapeutic effect. In human radiolabeled studies, unchanged tofacitinib accounted for over 65% of the total circulating radioactivity.[4] The remaining radioactivity was attributed to various metabolites, with each metabolite, including M1, constituting less than 10% of the total circulating radioactivity.[5][6] It has been predicted that the potency of these metabolites for JAK1 and JAK3 inhibition is at least ten times lower than that of tofacitinib.[4]

Quantitative In Vitro Activity of Tofacitinib

| Target | Assay Type | IC50 (nM) | Reference |

| JAK1 | Enzymatic Assay | 112 | [7] |

| JAK2 | Enzymatic Assay | 20 | [7] |

| JAK3 | Enzymatic Assay | 1 | [7] |

| TYK2 | Enzymatic Assay | - | - |

| JAK1/JAK3 Signaling (IL-15 induced) | Whole Blood Assay | 42 ± 12 | [8] |

| JAK2/JAK2 Signaling (GM-CSF induced) | Whole Blood Assay | 4379 ± 655 | [8] |

Note: The table summarizes the inhibitory activity of the parent drug, tofacitinib. Specific IC50 values for this compound are not currently available in the cited literature.

Experimental Protocols

The following are detailed methodologies for key in vitro experiments that are used to characterize the activity of JAK inhibitors like tofacitinib and could be applied to study its metabolites.

JAK Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified JAK isoforms.

Protocol:

-

Enzyme and Substrate Preparation: Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes and a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide) are prepared in an appropriate assay buffer.

-

Compound Dilution: Test compounds (tofacitinib or its metabolites) are serially diluted in DMSO to create a concentration gradient.

-

Reaction Initiation: The JAK enzyme, peptide substrate, and ATP are combined in the wells of a microplate. The enzymatic reaction is initiated by the addition of the test compound dilutions.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved using various methods, such as:

-

Radiometric Assay: Utilizing [γ-³³P]ATP and measuring the incorporation of the radiolabel into the substrate.

-

Luminescence-Based Assay: Using an ADP-Glo™ Kinase Assay that measures the amount of ADP produced.

-

Fluorescence-Based Assay: Employing a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.

-

-

Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Cellular Phospho-STAT Assay

This cell-based assay measures the ability of a compound to inhibit the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins, which are downstream targets of JAK kinases.

Protocol:

-

Cell Culture: A relevant cell line (e.g., human peripheral blood mononuclear cells - PBMCs, or a cytokine-dependent cell line) is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with various concentrations of the test compound for a defined period.

-

Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-2 for JAK1/JAK3, GM-CSF for JAK2) to activate the corresponding JAK-STAT pathway.

-

Cell Lysis and Protein Extraction: Following stimulation, the cells are lysed to extract total cellular proteins.

-

Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as:

-

Western Blotting: Using antibodies specific for the phosphorylated form of the target STAT protein.

-

Flow Cytometry: Staining the cells with fluorescently labeled antibodies against pSTAT.

-

ELISA: Using a sandwich ELISA kit with antibodies specific for the pSTAT protein.

-

-

Data Analysis: The inhibition of STAT phosphorylation at each compound concentration is calculated relative to the cytokine-stimulated control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathways and Experimental Workflows

Visual representations of the JAK-STAT signaling pathway and the experimental workflow for its in vitro investigation are provided below.

Conclusion

The available evidence strongly suggests that the pharmacological activity of tofacitinib is predominantly mediated by the parent compound. While metabolite M1 is a known biotransformation product, its contribution to the overall JAK-inhibitory effect of tofacitinib in vivo is considered to be minimal. Direct in vitro studies quantifying the inhibitory potency of this compound against JAK kinases are not publicly available. The experimental protocols described herein provide a robust framework for any future investigations aimed at precisely characterizing the in vitro activity of this and other tofacitinib metabolites. Such studies, if conducted, would provide a more complete understanding of the metabolic and pharmacological profile of tofacitinib.

References

- 1. mdpi.com [mdpi.com]

- 2. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Clinical Pharmacology of Janus Kinase Inhibitors in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]

- 6. ClinPGx [clinpgx.org]

- 7. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Tofacitinib Metabolite-1 (CAS Number 1640971-51-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

Tofacitinib (B832) metabolite-1, with the CAS number 1640971-51-2, is chemically identified as 3-((3R,4R)-4-Methyl-3-(methyl(6-oxo-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanenitrile .[1] It is also referred to by several synonyms, including Tofacitinib Impurity 25 and Tofacitinib Keto Impurity.

Table 1: Chemical and Physical Properties of Tofacitinib Metabolite-1

| Property | Value | Source |

| CAS Number | 1640971-51-2 | N/A |

| Molecular Formula | C₁₆H₂₀N₆O₂ | SynZeal |

| Molecular Weight | 328.4 g/mol | SynZeal |

| Appearance | Solid | MedchemExpress.com |

| Storage | Store at -20°C to -80°C, protect from light. | MedchemExpress.com |

Role in Tofacitinib Metabolism and Pharmacokinetics

Tofacitinib undergoes significant metabolism in humans, with approximately 70% of a dose being cleared via hepatic metabolism. The primary enzymes responsible for this are cytochrome P450 3A4 (CYP3A4) and, to a lesser extent, cytochrome P450 2C19 (CYP2C19).[2][3][4][5] This metabolic activity results in the formation of several metabolites.

Studies with radiolabeled tofacitinib have shown that the parent drug accounts for the majority of the circulating radioactivity in plasma. The metabolites, including the one identified by CAS 1640971-51-2, each constitute less than 10% of the total radioactivity.[2][6] This indicates that while Tofacitinib is extensively metabolized, no single metabolite is predominant in circulation. The primary pharmacological activity of Tofacitinib is attributed to the parent molecule.

Detailed pharmacokinetic parameters specifically for this compound (e.g., Cmax, Tmax, half-life) are not extensively reported in publicly available literature. The focus of published pharmacokinetic studies has been on the parent drug.

Tofacitinib's Mechanism of Action and the JAK-STAT Signaling Pathway

Tofacitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes. JAKs are intracellular tyrosine kinases that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are central to immune responses and inflammation. The signaling cascade initiated by these cytokines is known as the JAK-STAT pathway.

Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then themselves phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammation. Tofacitinib, by inhibiting JAKs, blocks this signaling cascade.

While the parent drug, Tofacitinib, is a known JAK inhibitor, the biological activity, specifically the JAK inhibitory potential, of this compound has not been detailed in the available scientific literature. It is common for metabolites to have significantly less or no pharmacological activity compared to the parent compound.

Experimental Protocols

Conceptual Synthesis Approach

The synthesis of this compound would likely involve a multi-step organic synthesis process. Based on its chemical structure, a plausible, though not publicly documented, synthetic route could involve the coupling of a suitably protected piperidine (B6355638) intermediate with a pyrrolo[2,3-d]pyrimidine core structure. The final steps would involve deprotection and modification of the piperidine ring to introduce the oxopropanenitrile side chain. Commercial availability of this metabolite as a reference standard suggests that a scalable synthetic route has been developed.

General Analytical Methodology for Quantification in Biological Matrices

The quantification of Tofacitinib and its metabolites in biological matrices like plasma is typically achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and selectivity, which is crucial for detecting the low concentrations of metabolites present in clinical and preclinical samples. A general workflow for such an analysis is outlined below.

Key Steps in a Hypothetical Validated LC-MS/MS Method:

-

Sample Preparation:

-

Protein Precipitation: A simple and rapid method where a solvent like acetonitrile (B52724) or methanol (B129727) is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte is analyzed.

-

Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous plasma sample into an immiscible organic solvent, providing a cleaner sample than protein precipitation.

-

Solid-Phase Extraction (SPE): This method offers the cleanest samples and the potential for analyte concentration. The analyte is retained on a solid sorbent, washed, and then eluted with an appropriate solvent.

-

An internal standard, ideally a stable isotope-labeled version of the analyte, would be added at the beginning of the sample preparation to account for variability.

-

-

Chromatographic Separation:

-

A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system would be used.

-

A C18 column is commonly employed for the separation of small molecules like Tofacitinib and its metabolites.

-

The mobile phase would typically consist of a mixture of an aqueous component (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol), run in either an isocratic or gradient mode.

-

-

Mass Spectrometric Detection:

-

A tandem mass spectrometer (MS/MS) would be used for detection.

-

Electrospray ionization (ESI) in the positive ion mode is a common choice for this type of molecule.

-

The mass spectrometer would be operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for the analyte and internal standard are monitored for high selectivity and sensitivity.

-

Validation Parameters: Any such method would need to be validated according to regulatory guidelines (e.g., FDA or EMA) for parameters including:

-

Selectivity and Specificity

-

Linearity and Range

-

Accuracy and Precision (intra- and inter-day)

-

Recovery

-

Matrix Effect

-

Stability (freeze-thaw, short-term, long-term)

Conclusion

This compound (CAS 1640971-51-2) is a known, minor metabolite of the JAK inhibitor, Tofacitinib. While its chemical identity is established and it is commercially available as a research standard, there is a notable lack of detailed public information regarding its specific pharmacokinetic profile and biological activity. The available data on Tofacitinib's metabolism indicate that this metabolite is not present in high concentrations in circulation, and the pharmacological effects of Tofacitinib are primarily driven by the parent drug.

For researchers and drug development professionals, this metabolite serves as an important reference standard for metabolic studies and as a potential impurity that may need to be monitored in drug substance and product. The development of specific, validated analytical methods for its quantification would be a necessary step for any in-depth investigation into its disposition or potential biological effects. This guide provides a foundational understanding of this compound based on the currently accessible scientific and technical information.

References

- 1. Tofacitinib Impurity 25 | 1640971-51-2 | SynZeal [synzeal.com]

- 2. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tofacitinib: pharmacokinetics, pharmacology and safety_Chemicalbook [chemicalbook.com]

- 4. A pharmacokinetic and clinical assessment of tofacitinib for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of Tofacitinib, a Janus Kinase Inhibitor, in Humans - Publications - Immune-Mediated Inflammatory Disease Forum [imidforum.com]

Tofacitinib Metabolite-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tofacitinib metabolite-1, including its chemical identity, metabolic pathways, and the experimental protocols utilized for its characterization.

IUPAC Name of this compound

This compound, also known as M1 or desmethyltofacitinib, has the following International Union of Pure and Applied Chemistry (IUPAC) name:

3-[(3R,4R)-4-methyl-3-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]-3-oxopropanenitrile

Metabolic Pathways of Tofacitinib

Tofacitinib undergoes extensive metabolism in humans, with approximately 70% of the drug being cleared via hepatic metabolism. The remaining 30% is excreted unchanged through renal pathways. The primary metabolic transformations are mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 playing the major role and CYP2C19 contributing to a lesser extent.

Following oral administration, Tofacitinib is metabolized into at least eight different metabolites. However, the parent drug, Tofacitinib, is responsible for the majority of the pharmacological activity. Each of the eight identified metabolites accounts for less than 8% of the total circulating radioactivity. The main metabolic pathways include:

-

N-demethylation: This is a key pathway leading to the formation of this compound (desmethyltofacitinib).

-

Oxidation: This occurs on the pyrrolopyrimidine and piperidine (B6355638) rings, as well as the piperidine ring side-chain.

-

Glucuronidation: This is a minor pathway in the metabolism of Tofacitinib.

Quantitative Data on Tofacitinib Metabolism

The following table summarizes the quantitative data related to the metabolism and clearance of Tofacitinib.

| Parameter | Value | Reference |

| Hepatic Metabolism | ~70% of total clearance | [1] |

| Renal Excretion (unchanged drug) | ~30% of total clearance | [1] |

| Primary Metabolizing Enzyme | CYP3A4 | [1] |

| Secondary Metabolizing Enzyme | CYP2C19 | [1] |

| Contribution of Parent Drug to Circulating Radioactivity | >65% | |

| Contribution of Individual Metabolites to Circulating Radioactivity | <8% each |

Signaling Pathway of Tofacitinib

Tofacitinib is a Janus kinase (JAK) inhibitor. JAKs are intracellular enzymes that transmit signals from cytokine and growth factor receptors on the cell membrane. This signaling cascade, known as the JAK-STAT pathway, is crucial for immune cell function and hematopoiesis. Tofacitinib exerts its therapeutic effect by inhibiting JAKs, thereby preventing the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This modulation of the JAK-STAT pathway ultimately leads to a reduction in the inflammatory response.

Figure 1: Tofacitinib's inhibition of the JAK-STAT signaling pathway.

Experimental Protocols

This section details the methodologies for key experiments used in the study of Tofacitinib metabolism.

In Vitro Metabolism using Liver Microsomes

This protocol is designed to identify the metabolites of Tofacitinib and the CYP enzymes responsible for their formation.

Figure 2: Workflow for in vitro metabolism studies of Tofacitinib.

Methodology:

-

Incubation: Tofacitinib is incubated with liver microsomes from different species (e.g., human, rat) in the presence of an NADPH-regenerating system to initiate metabolic reactions.

-

Reaction Termination: The reaction is stopped by adding a solvent like acetonitrile, which also precipitates the proteins.

-

Sample Preparation: The mixture is centrifuged to separate the precipitated proteins from the supernatant containing the drug and its metabolites.

-

Analysis: The supernatant is then analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites based on their retention times and mass fragmentation patterns.

In Vivo Pharmacokinetic Study in Animal Models

This protocol is used to determine the absorption, distribution, metabolism, and excretion (ADME) of Tofacitinib in a living organism.

Methodology:

-

Dosing: A known dose of Tofacitinib is administered to the animal model (e.g., rats), typically via oral or intravenous routes.

-

Sample Collection: Blood, urine, and feces samples are collected at predetermined time points.

-

Sample Processing: Blood samples are processed to obtain plasma. All samples are stored under appropriate conditions until analysis.

-

Quantification: The concentration of Tofacitinib and its metabolites in the collected samples is quantified using a validated analytical method, such as LC-MS/MS.

-

Pharmacokinetic Analysis: The concentration-time data is used to calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.

Conclusion

This compound, or desmethyltofacitinib, is a primary product of Tofacitinib metabolism, formed through N-demethylation primarily by the CYP3A4 enzyme. While several metabolites of Tofacitinib have been identified, the parent compound remains the major contributor to its pharmacological effect. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of Tofacitinib's metabolic profile and its implications for drug development and clinical practice.

References

Tofacitinib Metabolite-1: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of Tofacitinib (B832) and its primary metabolite, with a focus on its chemical properties, metabolic fate, analytical quantification, and mechanism of action. This document is intended to serve as a valuable resource for professionals engaged in drug development and research.

Chemical Identity of Tofacitinib Metabolite-1

The Simplified Molecular Input Line Entry System (SMILES) string for this compound has been identified as:

CN(--INVALID-LINK--C)CN1C(CC#N)=O)C2=C(CC3=O)C(N3)=NC=N2[1]

This string provides a machine-readable representation of the molecule's two-dimensional structure, which is essential for cheminformatics and molecular modeling studies.

Tofacitinib Metabolism and Pharmacokinetics

Tofacitinib undergoes significant metabolism in the body, with hepatic clearance accounting for approximately 70% of its total clearance, while the remaining 30% is cleared renally. The primary metabolic pathways include oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, oxidation of the piperidine ring side-chain, N-demethylation, and glucuronidation. Cytochrome P450 (CYP) enzymes, specifically CYP3A4 and to a lesser extent CYP2C19, are the main drivers of Tofacitinib metabolism. Following a single radiolabeled dose, the majority of the drug is recovered in the urine (80.1%), with a smaller portion in the feces (13.8%). Unchanged Tofacitinib accounts for 28.8% of the dose recovered in urine. In plasma, the parent drug constitutes the majority of circulating radioactivity (69.4%), with all individual metabolites, including metabolite-1, each representing less than 10% of the total circulating radioactivity.[2]

| Parameter | Value | Reference |

| Hepatic Clearance | ~70% of total clearance | [2] |

| Renal Clearance | ~30% of total clearance | [2] |

| Primary Metabolizing Enzymes | CYP3A4, CYP2C19 | [2] |

| Major Metabolic Pathways | Oxidation, N-demethylation, Glucuronidation | [2] |

| Excretion Route (Urine) | 80.1% of administered dose | [2] |

| Excretion Route (Feces) | 13.8% of administered dose | [2] |

| Parent Drug in Urine | 28.8% of administered dose | [2] |

| Parent Drug in Plasma | 69.4% of total radioactivity | [2] |

| Individual Metabolites in Plasma | <10% of total radioactivity each | [2] |

Experimental Protocols

In Vitro Metabolism of Tofacitinib using Liver Microsomes

This protocol outlines a general procedure for studying the metabolism of Tofacitinib in vitro using liver microsomes from different species to identify metabolites and understand species-specific metabolic profiles.

Materials:

-

Tofacitinib

-

Liver microsomes (human, rat, mouse, monkey)

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) tetrasodium (B8768297) salt (NADPH)

-

Uridine diphosphate (B83284) glucuronic acid (UDPGA)

-

Potassium phosphate buffer (pH 7.4)

-

Formic acid

-

Ultra-pure water

Procedure:

-

Incubation Mixture Preparation: Prepare an incubation mixture containing Tofacitinib (e.g., 10 µM), liver microsomes (e.g., 0.5 mg/mL protein), and potassium phosphate buffer.

-

Initiation of Reaction: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH and UDPGA.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Tofacitinib and its metabolites. The separation can be achieved on a C18 column with a gradient elution of ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.

In Vivo Pharmacokinetic Study of Tofacitinib in Rats

This protocol describes a typical in vivo study to evaluate the pharmacokinetic properties of Tofacitinib in a rat model.

Materials:

-

Tofacitinib

-

Sprague-Dawley rats

-

Vehicle for drug administration (e.g., 0.5% methylcellulose)

-

Heparinized tubes for blood collection

-

Anesthesia

Procedure:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Drug Administration: Administer a single oral or intravenous dose of Tofacitinib to the rats.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Separation: Centrifuge the blood samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Preparation: Perform protein precipitation on the plasma samples using a suitable organic solvent (e.g., acetonitrile).

-

LC-MS/MS Analysis: Quantify the concentration of Tofacitinib and its metabolites in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Analytical Methodologies

The quantification of Tofacitinib and its metabolites in biological matrices is typically performed using high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS). These methods offer high sensitivity and selectivity.

Sample Preparation:

-

Protein Precipitation: A simple and common method involving the addition of an organic solvent like acetonitrile or methanol (B129727) to precipitate plasma proteins.

-

Liquid-Liquid Extraction (LLE): Provides a cleaner extract compared to protein precipitation.

-

Solid-Phase Extraction (SPE): Offers the cleanest extracts and allows for sample concentration.

Chromatographic Conditions:

-

Column: Reversed-phase C18 columns are commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for Tofacitinib and its metabolites.

Mechanism of Action: JAK-STAT Signaling Pathway

Tofacitinib is a Janus kinase (JAK) inhibitor. JAKs are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines and growth factors that are involved in inflammation and immune responses. Tofacitinib works by inhibiting the activity of JAKs, thereby interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway. This inhibition prevents the phosphorylation and activation of STATs, which in turn modulates the transcription of genes involved in the inflammatory process.

Below is a diagram illustrating the JAK-STAT signaling pathway and the point of inhibition by Tofacitinib.

Experimental Workflow for Tofacitinib Metabolite Identification

The following diagram outlines a typical workflow for the identification and characterization of Tofacitinib metabolites from in vitro or in vivo samples.

References

- 1. Bioanalytical Method Development and Validation of Tofacitinib in Rat Plasma Using Green Solvent and Application to Pharmacokinetic Study by LC‐MS | Semantic Scholar [semanticscholar.org]

- 2. Identification of related substances in tofacitinib citrate by LC-MS techniques for synthetic process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Formation of Tofacitinib Metabolite-1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic processes involved in the formation of Tofacitinib (B832) metabolite-1, a key hydroxylated metabolite of Tofacitinib. Tofacitinib, an oral Janus kinase (JAK) inhibitor, is primarily used in the treatment of autoimmune diseases such as rheumatoid arthritis. Understanding its metabolism is crucial for assessing its pharmacokinetic profile, potential drug-drug interactions, and overall safety.

Introduction to Tofacitinib Metabolism

Tofacitinib undergoes extensive hepatic metabolism, with approximately 70% of its clearance attributed to this route, while the remaining 30% is excreted unchanged by the kidneys.[1][2][3] The metabolism of Tofacitinib is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 playing a major role and CYP2C19 contributing to a lesser extent.[1][3][4] The primary metabolic pathways include N-demethylation, oxidation of the piperidine (B6355638) and pyrrolopyrimidine rings, and subsequent glucuronidation.[1][3][4]

Identification and Formation of Tofacitinib Metabolite-1

This compound is a mono-hydroxylated derivative of the parent drug, with the chemical formula C16H20N6O2 and a molecular weight of 328.37. The formation of this metabolite occurs via oxidation, a common phase I metabolic reaction. While the scientific literature often refers to various Tofacitinib metabolites with designations such as M2 (an alcohol) and M4 (an acid), this compound corresponds to a hydroxylated form of the parent compound.[5][6]

The enzymatic formation of this compound is primarily catalyzed by CYP3A4, with a minor contribution from CYP2C19.[1][4] This hydroxylation reaction increases the polarity of the molecule, facilitating its subsequent excretion from the body.

Quantitative Analysis of Tofacitinib Metabolism

The following table summarizes the key quantitative parameters related to the metabolism of Tofacitinib. It is important to note that specific kinetic data for the formation of this compound are not extensively available in the public domain. The data presented here reflects the overall metabolism of Tofacitinib.

| Parameter | Value | Enzyme(s) Involved | Reference(s) |

| Metabolic Clearance | ~70% of total clearance | CYP3A4, CYP2C19 | [1][2][3] |

| Renal Clearance | ~30% of total clearance | - | [1][2][3] |

| Primary Metabolizing Enzyme | CYP3A4 | - | [1][4] |

| Secondary Metabolizing Enzyme | CYP2C19 | - | [1][4] |

Experimental Protocols for Studying Tofacitinib Metabolism

The study of Tofacitinib metabolism typically involves in vitro and in vivo experimental models. Below are representative protocols for each.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the metabolites of Tofacitinib and the enzymes responsible for their formation.

Objective: To investigate the metabolism of Tofacitinib in human liver microsomes and identify the resulting metabolites.

Materials:

-

Tofacitinib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) tetrasodium (B8768297) salt)

-

Uridine diphosphate (B83284) glucuronic acid (UDPGA) for phase II metabolism studies

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for analytical quantification

-

LC-MS/MS system

Procedure:

-

Prepare an incubation mixture containing HLMs, phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for a few minutes.

-

Initiate the metabolic reaction by adding Tofacitinib to the mixture. For identifying glucuronide conjugates, add UDPGA.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a quenching solution, such as cold acetonitrile.

-

Centrifuge the mixture to precipitate proteins.

-

Analyze the supernatant using a validated LC-MS/MS method to identify and quantify Tofacitinib and its metabolites.

In Vivo Pharmacokinetic Study in Animal Models

This protocol outlines a typical in vivo study to assess the pharmacokinetics of Tofacitinib and its metabolites in a rat model.

Objective: To determine the pharmacokinetic profile of Tofacitinib and its metabolites after oral administration to rats.

Materials:

-

Tofacitinib formulation for oral administration

-

Sprague-Dawley rats (or other appropriate animal model)

-

Blood collection supplies (e.g., capillary tubes, EDTA tubes)

-

Centrifuge

-

Analytical equipment for drug concentration measurement (LC-MS/MS)

Procedure:

-

Acclimate the rats to the laboratory conditions.

-

Administer a single oral dose of Tofacitinib to the rats.

-

Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Process the blood samples to separate plasma.

-

Extract Tofacitinib and its metabolites from the plasma samples.

-

Quantify the concentrations of Tofacitinib and its metabolites using a validated LC-MS/MS method.

-

Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and half-life.

Visualizing the Metabolic Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the metabolic pathway of Tofacitinib leading to the formation of this compound and a typical experimental workflow for its analysis.

Caption: Metabolic pathway of Tofacitinib to Metabolite-1.

References

- 1. The pharmacokinetics, metabolism, and clearance mechanisms of tofacitinib, a janus kinase inhibitor, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Slower Elimination of Tofacitinib in Acute Renal Failure Rat Models: Contribution of Hepatic Metabolism and Renal Excretion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Impact of Baohuoside I on the Metabolism of Tofacitinib in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of the metabolites of tofacitinib in liver microsomes by liquid chromatography combined with high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Elucidating the Mechanism of Tofacitinib Oxidative Decyanation | Bentham Science [eurekaselect.com]

Tofacitinib N-Demethylation Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (B832) is an oral Janus kinase (JAK) inhibitor utilized in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriatic arthritis. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by hepatic metabolism. A key metabolic transformation is the N-demethylation pathway, a process primarily mediated by cytochrome P450 enzymes. This technical guide provides an in-depth exploration of the tofacitinib N-demethylation pathway, offering detailed insights into the enzymatic processes, resultant metabolites, quantitative kinetics, and the experimental methodologies employed for its investigation.

Metabolic Pathway and Enzymology

Tofacitinib undergoes extensive hepatic metabolism, accounting for approximately 70% of its clearance, with the remaining 30% excreted unchanged by the kidneys.[1][2] The metabolic processes are varied, including oxidation of the pyrrolopyrimidine and piperidine (B6355638) rings, as well as glucuronidation.[2][3] Among these, N-demethylation represents a significant route of biotransformation.